molecular formula C18H13N3O2 B13873003 3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole

3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole

Cat. No.: B13873003
M. Wt: 303.3 g/mol
InChI Key: AHLUEUAZCDOUDZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a methoxyphenyl group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl and pyrimidinyl groups contribute to its binding affinity and specificity .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole

InChI

InChI=1S/C18H13N3O2/c1-22-16-8-3-2-5-14(16)17-15-7-4-6-13(18(15)23-21-17)12-9-19-11-20-10-12/h2-11H,1H3

InChI Key

AHLUEUAZCDOUDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC3=C2C=CC=C3C4=CN=CN=C4

Origin of Product

United States

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